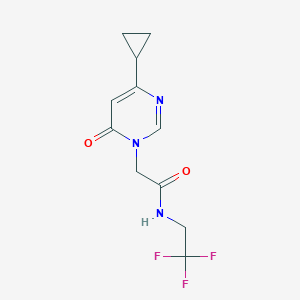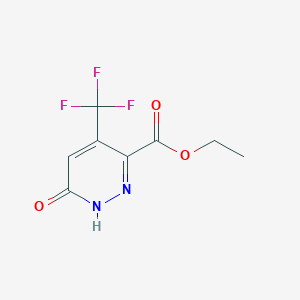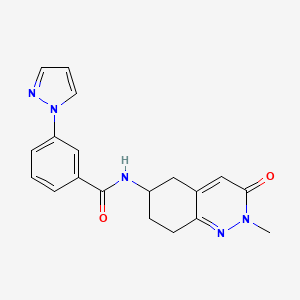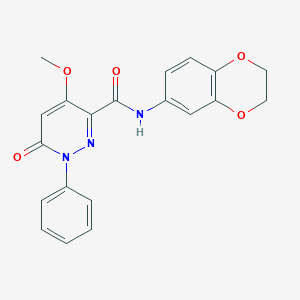![molecular formula C16H11NO3S B2903056 N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922032-05-1](/img/structure/B2903056.png)
N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound features a benzothiophene ring system attached to a benzo[d][1,3]dioxole moiety, which is further linked to a carboxamide group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
Compounds containing thiophene and benzodioxole moieties have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . It’s plausible that N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzodioxole compounds have shown potential anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of thiophene and benzodioxole moieties suggest that compounds containing these structures may have good solubility in most organic solvents like alcohol and ether but are insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Benzodioxole compounds have shown potential anticancer activity, indicating that they may induce changes in cell proliferation and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of toxic metal ions in the environment can be a significant source of pollution, which can impact the effectiveness of the compound . suggests that its action and stability could be influenced by the solvent environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophen-5-ylamine with benzo[d][1,3]dioxole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography or recrystallization, are employed to obtain the pure compound. Quality control measures, including spectroscopic analysis (NMR, IR, MS), are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different chemical properties.
Substitution Products: Substituted derivatives with new substituents at the carboxamide group.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets suggests its utility in drug discovery and development.
Medicine: The compound's medicinal applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic optoelectronic devices. Its unique electronic properties contribute to the development of new technologies.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene derivatives: These compounds share the benzothiophene core but differ in their substituents and functional groups.
Benzo[d][1,3]dioxole derivatives: These compounds feature the benzo[d][1,3]dioxole moiety but may have different attachments.
Carboxamide derivatives: These compounds contain the carboxamide group but vary in their aromatic and heterocyclic components.
Uniqueness: N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of benzothiophene and benzo[d][1,3]dioxole rings, which imparts unique chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-16(11-1-3-13-14(8-11)20-9-19-13)17-12-2-4-15-10(7-12)5-6-21-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCCHTVSZNBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)


![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2902985.png)

![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)

![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)
